[2-(2-Ethoxyethoxy)ethoxy]acetic acid
Description
Contextualization within Oligo(ethylene glycol) Derivatives
[2-(2-Ethoxyethoxy)ethoxy]acetic acid is a member of the oligo(ethylene glycol) (OEG) family of compounds. tcichemicals.com OEGs are short, discrete-length chains of polyethylene (B3416737) glycol (PEG), and they have become indispensable tools in modern chemistry and biotechnology. nih.govsigmaaldrich.com Unlike polymers, which have a distribution of molecular weights, OEGs have a defined structure and mass, allowing for precise control in synthesis and application.
The fundamental structure of an OEG consists of repeating ethylene (B1197577) oxide units (-CH2CH2O-). These chains are known for their water solubility, biocompatibility, and resistance to protein adsorption. Researchers utilize these properties by incorporating OEG chains as spacers or linkers in more complex molecules. nih.gov For instance, heterobifunctional OEG linkers, which have different reactive groups at each end, are synthesized for use in bioconjugation chemistry, such as linking a drug molecule to a targeting peptide. nih.gov The subject compound, this compound, is a classic example of a functionalized OEG, featuring a terminal carboxylic acid that can be used for further chemical modification, and an ethyl cap on the other end. OEG derivatives have also been designed as solubilizing side chains in n-channel polymer semiconductors, demonstrating their utility in materials science and electronics. rsc.org
Significance of Ethoxylated Carboxylic Acids in Contemporary Chemistry
Ethoxylated carboxylic acids represent a significant class of non-ionic surfactants that find broad application in both industrial and research settings. aryanchemical.com Their molecular architecture consists of a hydrophobic part, typically a fatty acid alkyl chain, and a hydrophilic part, which is a polyoxyethylene chain. aryanchemical.com This amphipathic nature allows them to reduce surface tension between immiscible phases, making them excellent emulsifiers, wetting agents, and dispersants. aryanchemical.com
A key feature of some ethoxylated carboxylic acids is their responsiveness to external stimuli. For example, polyoxyethylene alkyl ether carboxylic acids, which have a terminal carboxymethyl group, exhibit properties that are dependent on pH and temperature. researchgate.net The carboxylic acid group is weakly ionic and pH-responsive, while the polyoxyethylene block is temperature-responsive. researchgate.net This dual-responsive behavior allows for the creation of "smart" materials and formulations that can change their properties on demand.
The applications of these compounds are diverse. They are used as lubricants and softeners in the textile and leather industries, as components in cutting oils and metalworking fluids, and as emulsifiers for pesticides and fungicides. aryanchemical.com In the cosmetics and personal care industry, they are valued for their low toxicity and are used in creams and other formulations. aryanchemical.com The ability to fine-tune the hydrophilic-lipophilic balance (HLB) by altering the length of the fatty acid and the degree of ethoxylation makes them highly versatile for creating stable emulsions. aryanchemical.com
Historical Perspectives and Evolution of Research on Glycolic Acid Derivatives
The study of this compound and related compounds is built upon a long history of research into its parent structure, glycolic acid. The name "glycolic acid" was first proposed in 1848 by French chemist Auguste Laurent. wikipedia.org The compound itself was first synthesized in 1851 by Adolph Strecker and Nikolai Sokolov, who produced it by treating hippuric acid with nitric acid and nitrogen dioxide. wikipedia.org
For much of its history, glycolic acid was primarily recognized as a useful intermediate in organic synthesis. wikipedia.org A significant evolution in the application of glycolic acid derivatives came with the rise of polymer chemistry. Glycolic acid serves as a monomer for the creation of polyglycolic acid (PGA) and its copolymers, like poly(lactic-co-glycolic acid) (PLGA), which are valued for their biocompatibility and biodegradability. wikipedia.org
A major milestone in the public and commercial application of glycolic acid derivatives occurred in the late 20th century. In 1992, Avon was the first company to introduce alpha-hydroxy acid (AHA) technology, featuring glycolic acid, to the mass skincare market with its ANEW product line. skinrocks.com This event marked a pivotal moment, popularizing the use of glycolic acid and other AHAs for their skin-rejuvenating properties. skinrocks.commdpi.com Research has since explored the mechanisms by which these acids promote cell turnover and stimulate collagen synthesis. mdpi.com
The synthesis of more complex glycolic acid derivatives has also evolved. For example, methods have been developed for producing compounds like [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), which involves multi-step reactions starting from commercially available materials. google.com These synthetic advancements have enabled the creation of a wide array of functionalized glycolic acid derivatives for specialized applications in research and technology.
Research Gaps and Current Challenges in the Field
Despite the widespread use and long history of glycolic acid and its derivatives, significant research gaps and challenges remain. A major area of focus is in the field of drug delivery, particularly concerning polymers like poly(lactic-co-glycolic acid) (PLGA). nih.gov Researchers face hurdles related to controlling drug loading and release profiles from PLGA-based formulations. nih.govresearchgate.net The physicochemical properties of the polymer, such as molecular weight and composition, heavily influence the final product's performance, and the complexity of the manufacturing processes presents significant challenges for developing generic versions of these drug products. nih.govresearchgate.net Furthermore, the lack of standardized testing methods complicates the comparison of results between different studies. researchgate.net
In the realm of synthesis, there is a continuous drive to develop more efficient and sustainable methods. Traditional synthetic routes can be energy-intensive or require harsh reagents. beilstein-journals.org Emerging strategies, such as metallaphotoredox catalysis, offer promising alternatives for the functionalization of carboxylic acids under milder conditions. nih.gov This approach allows for the direct use of the native carboxylic acid functionality, avoiding the need for pre-activation steps. nih.gov
Another frontier of research involves enhancing the performance of these molecules through advanced formulation strategies. For example, to improve the penetration and stability of alpha-hydroxy acids in topical applications, researchers are exploring novel delivery systems like liposomes and nanoparticles. mdpi.com Encapsulation can provide a controlled and sustained release, potentially maximizing efficacy. mdpi.comscirp.org Addressing these challenges in synthesis, characterization, and formulation will be crucial for the future development and application of this compound and related compounds.
Structure
3D Structure
Properties
CAS No. |
7743-98-8 |
|---|---|
Molecular Formula |
C8H16O5 |
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-[2-(2-ethoxyethoxy)ethoxy]acetic acid |
InChI |
InChI=1S/C8H16O5/c1-2-11-3-4-12-5-6-13-7-8(9)10/h2-7H2,1H3,(H,9,10) |
InChI Key |
FYRBJJHCFFXENF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOCC(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 2 Ethoxyethoxy Ethoxy Acetic Acid and Analogues
Convergent and Divergent Synthetic Pathways
The construction of [2-(2-Ethoxyethoxy)ethoxy]acetic acid and related structures can be approached through various strategic pathways. These routes often begin with readily available starting materials, such as 2-(2-Ethoxyethoxy)ethanol, and proceed through key transformations to install the desired carboxylic acid group.
Oxidation of Precursor Alcohols: Methodological Refinements
A primary and direct method for synthesizing this compound is the oxidation of its corresponding precursor alcohol, 2-(2-Ethoxyethoxy)ethanol wikipedia.orgatamanchemicals.comstenutz.eunist.gov. The efficiency and selectivity of this transformation are highly dependent on the chosen oxidant and reaction conditions.
Historically, strong oxidizing agents like the Jones reagent (chromium trioxide in sulfuric acid) have been employed for such conversions. For instance, in the synthesis of an analogue, fluorenylmethoxycarbonyl-[2-(2-aminoethoxy)ethoxy]acetic acid (Fmoc-AEEA), a Jones oxidation step is used to convert the precursor alcohol to the final carboxylic acid product google.comgoogle.com. While effective, this method often requires harsh conditions that may not be compatible with sensitive functional groups in more complex analogues.
More refined and milder methodologies have been developed to overcome these limitations. A notable example is the use of 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) as a catalyst in conjunction with a stoichiometric oxidant like sodium hypochlorite. This system allows for the selective oxidation of primary alcohols to carboxylic acids under mildly basic conditions (pH ~8.5) and at low temperatures (e.g., 0 °C), which is particularly advantageous when dealing with delicate protecting groups like Fmoc google.comwipo.int.
| Oxidation Method | Precursor | Reagent(s) | Conditions | Product | Reference |
| Jones Oxidation | Protected Amino Alcohol | CrO₃, H₂SO₄ | Not specified | Fmoc-AEEA | google.comgoogle.com |
| TEMPO-catalyzed Oxidation | Protected Amino Alcohol | TEMPO, NaOCl | pH ~8.5, 0 °C | Fmoc-AEEA | wipo.int |
Nucleophilic Substitution Approaches: Optimization Strategies
Nucleophilic substitution provides an alternative and versatile route to the carbon skeleton of this compound and its analogues. These methods typically involve the reaction of an electrophile containing the polyether chain with a nucleophile that introduces the eventual carboxylic acid functionality or a precursor to it.
One common strategy starts with a halogenated ether, such as 2-[2-(2-chloroethoxy)ethoxy]-ethanol google.com. The terminal chloride can be displaced by a suitable nucleophile. For example, reaction with sodium azide in N,N-dimethylformamide (DMF) followed by a Staudinger reaction can yield an amino group, which is then protected before the alcohol is oxidized google.com. Alternatively, the chloride can be converted to an iodide to enhance reactivity, followed by treatment with potassium phthalimide google.com.
Another well-established nucleophilic substitution approach is the reaction of an alkoxide with a halo-acid, a method first used by Heintz for the synthesis of ethoxyacetic acid via the reaction of sodium ethoxide with chloroacetic acid orgsyn.org. This Williamson ether synthesis-type reaction builds the ether linkage directly adjacent to the carboxylic acid group. Optimization of these reactions can involve the choice of solvent, temperature, and, in some cases, the use of phase-transfer catalysts to improve reaction rates and yields.
A related approach involves the hydrolysis of a nitrile precursor, such as ethoxyacetonitrile, which can be prepared through nucleophilic substitution orgsyn.org. A patent for an analogue, 2-[2-(2-methoxyethoxy) ethoxy] acetic acid, describes its synthesis through the oxidation of 2-[2-(2-methoxyethoxy) ethoxy] acetonitrile (B52724) google.com.
| Starting Material 1 | Starting Material 2 | Key Reaction Type | Product Analogue | Reference |
| 2-[2-(2-chloroethoxy)ethoxy]-ethanol | Sodium Azide | Nucleophilic Substitution (Sₙ2) | [2-(2-Aminoethoxy)ethoxy]acetic acid derivative | google.com |
| Chloroacetic acid | Sodium Ethoxide | Nucleophilic Substitution (Williamson Ether Synthesis) | Ethoxyacetic acid | orgsyn.org |
| 2-[2-(2-methoxyethoxy) ethoxy] acetonitrile | Oxidant (e.g., Clorox) | Oxidation of Nitrile | 2-[2-(2-methoxyethoxy) ethoxy] acetic acid | google.com |
Hydrolysis and Saponification Techniques for Ester Precursors
The hydrolysis of an ester precursor, such as 2-(2-ethoxyethoxy)ethyl acetate (B1210297), is a straightforward and high-yielding final step in a multi-step synthesis of the target acid nih.govwikipedia.orgchemicalbook.comhaz-map.com. This transformation can be achieved under either acidic or basic conditions.
Saponification , or base-catalyzed hydrolysis, is frequently employed. The reaction involves treating the ester with a strong base like sodium hydroxide (NaOH) prexams.com. This process is effectively irreversible as the resulting carboxylate salt is deprotonated and thus unreactive towards the alcohol by-product. The reaction rate is proportional to the concentrations of both the ester and the base prexams.com.
Acid-catalyzed hydrolysis is another option. In this case, an acid, such as hydrochloric acid, is used to catalyze the reaction with water wikipedia.org. This is an equilibrium process, and the reaction is typically driven to completion by using a large excess of water.
Catalytic Systems in Stereoselective and Chemoselective Synthesis
Catalysis offers powerful tools for enhancing the efficiency, selectivity, and environmental compatibility of synthetic routes. Both homogeneous and heterogeneous catalysts play crucial roles in key steps for forming ether linkages and functionalizing the carboxylic acid group.
Homogeneous Catalysis for Ether Linkage Formation
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of ether synthesis wikipedia.orgyoutube.comresearchgate.net. The classical method for forming symmetrical ethers involves the acid-catalyzed dehydration of alcohols, using a homogeneous catalyst like sulfuric acid youtube.com. While effective for simple ethers, this method is less suitable for constructing the specific, unsymmetrical structure of this compound.
Modern organometallic homogeneous catalysts have enabled more sophisticated and selective etherification reactions. For instance, gold-based catalysts can activate alcohols for intermolecular Sₙ1-type reactions to form unsymmetrical ethers organic-chemistry.org. Palladium and iridium complexes have also been developed for the hydroalkoxylation of alkenes and dienes, providing regioselective access to a wide variety of ethers under mild conditions organic-chemistry.org. While the separation of homogeneous catalysts from the product can be challenging, their high activity and selectivity make them invaluable tools in fine chemical synthesis wikipedia.org.
Heterogeneous Catalysis in Carboxylic Acid Functionalization
Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst separation, recovery, and recycling researchgate.net. In the context of carboxylic acid synthesis and functionalization, heterogeneous systems are gaining prominence.
Recent research has demonstrated that heterogeneous catalysts can be employed for the hydrogenation of carboxylic acids and their derivatives tue.nl. These catalysts often rely on a bifunctional mechanism, where different components of the catalyst cooperate to achieve the transformation tue.nl.
A particularly innovative approach involves the direct synthesis of higher carboxylic acids from ethers using carbon dioxide (CO₂) and hydrogen (H₂) nih.govresearchgate.netnih.gov. An iridium-based catalyst (IrI₄) with a lithium iodide (LiI) promoter has been shown to efficiently catalyze the reaction of ethers with CO₂ and H₂ to produce C₁-elongated carboxylic acids nih.govnih.gov. The proposed mechanism involves the conversion of the ether into an olefin, which is then transformed into an alkyl iodide. This intermediate undergoes carbonylation with carbon monoxide (generated in situ from the reverse water-gas shift reaction) to yield the final carboxylic acid product nih.govresearchgate.net. This method represents a novel and sustainable route for carboxylic acid synthesis, directly linking the ether starting material to the desired acid product through a catalytic cycle.
| Catalyst Type | Reaction | Catalyst Example | Key Features | Reference |
| Homogeneous | Ether Synthesis | H₂SO₄, Organogold complexes | High activity and selectivity; catalyst separation can be difficult. | youtube.comorganic-chemistry.org |
| Heterogeneous | Carboxylic Acid Synthesis from Ethers | IrI₄ / LiI | Utilizes CO₂ and H₂; catalyst is easily separable and recyclable. | nih.govnih.gov |
Sustainable and Green Chemistry Synthetic Protocols
The development of sustainable and environmentally benign synthetic routes for this compound is a key focus of contemporary chemical research, aligning with the principles of green chemistry. Traditional synthesis methods often involve stoichiometric oxidants and volatile organic solvents, leading to significant waste generation and environmental impact. Modern approaches, however, are geared towards minimizing waste, reducing energy consumption, and utilizing renewable resources.
A significant advancement in the green synthesis of this compound involves the move towards solvent-free reaction conditions or the use of non-conventional, environmentally benign media. These methods aim to reduce or eliminate the use of hazardous organic solvents, which are a major source of industrial waste.
Solvent-Free Oxidation:
One promising approach is the direct oxidation of 2-(2-ethoxyethoxy)ethanol in the absence of a solvent. This can be achieved using heterogeneous catalysts, such as supported precious metals (e.g., platinum, palladium) or metal oxides, with molecular oxygen or hydrogen peroxide as the oxidant. The reaction proceeds at elevated temperatures and pressures, with the liquid substrate itself acting as the reaction medium. This approach not only eliminates solvent waste but can also simplify product purification.
Microwave-Assisted Synthesis:
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often under solvent-free conditions. nih.gov The application of microwave irradiation can lead to rapid heating and increased reaction rates for the oxidation of 2-(2-ethoxyethoxy)ethanol. This technique can significantly reduce reaction times from hours to minutes, leading to substantial energy savings. nih.gov
Ultrasound-Assisted Synthesis:
Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional method for promoting the synthesis of this compound. taylorfrancis.comnih.gov The phenomenon of acoustic cavitation can create localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and yields. taylorfrancis.com Ultrasound can be particularly effective in heterogeneous reaction systems, improving mass transport between phases.
Non-Conventional Solvents:
Where a solvent is necessary, green alternatives to traditional volatile organic compounds are being explored. Supercritical fluids, such as supercritical carbon dioxide (scCO₂), offer an environmentally friendly reaction medium. Ionic liquids, with their low vapor pressure and high thermal stability, are also being investigated as recyclable solvents for oxidation reactions.
A comparative overview of these methodologies is presented in the table below.
| Method | Typical Conditions | Advantages | Disadvantages |
| Solvent-Free Oxidation | Heterogeneous catalyst, O₂ or H₂O₂, elevated temperature/pressure | No solvent waste, simplified purification | May require high temperatures and pressures |
| Microwave-Assisted | Solvent-free or high-boiling solvent | Rapid reaction times, energy efficient | Specialized equipment required, potential for localized overheating |
| Ultrasound-Assisted | Heterogeneous systems | Enhanced reaction rates, improved mass transport | Specialized equipment required, potential for radical side reactions |
| Supercritical CO₂ | High pressure and moderate temperature | Environmentally benign, tunable properties, easy product separation | High initial capital cost for equipment |
| Ionic Liquids | Mild temperatures | Recyclable, tunable properties | High cost, potential toxicity and purification challenges |
Atom Economy:
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. A common synthetic route to this compound involves a two-step process: a Williamson ether synthesis to form the ether linkage, followed by oxidation of the terminal alcohol.
An analysis of the atom economy for a typical synthesis route is crucial for identifying areas for improvement. For instance, the oxidation of 2-(2-ethoxyethoxy)ethanol using a traditional oxidant like chromic acid has a very low atom economy due to the large amount of inorganic waste generated. In contrast, catalytic oxidation with oxygen, where the only byproduct is water, approaches 100% atom economy in theory.
The following table provides a theoretical atom economy comparison for different oxidation methods of 2-(2-ethoxyethoxy)ethanol.
| Oxidation Method | Oxidant | Byproducts | Theoretical Atom Economy (%) |
| Jones Oxidation | CrO₃, H₂SO₄ | Cr₂(SO₄)₃, H₂O | ~35% |
| TEMPO-mediated Oxidation | NaOCl | NaCl, H₂O | ~75% |
| Catalytic O₂ Oxidation | O₂ | H₂O | ~90% |
| Catalytic H₂O₂ Oxidation | H₂O₂ | H₂O | ~83% |
Process Intensification:
Process intensification refers to the development of smaller, more efficient, and safer chemical production processes. wipo.int For the synthesis of this compound, several process intensification strategies can be employed.
Continuous Flow Reactors: Shifting from traditional batch reactors to continuous flow systems offers numerous advantages, including improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for higher yields and purity. rsc.orgresearchgate.netnih.govmembranereactors.comacs.org The oxidation of alcohols to carboxylic acids is often exothermic, and the high surface-area-to-volume ratio of microreactors or packed-bed reactors allows for efficient temperature control, preventing runaway reactions and the formation of byproducts. rsc.orgresearchgate.net
Reactive Distillation: In some synthetic variations, reactive distillation could be employed to combine the reaction and separation steps into a single unit. This can be particularly advantageous for equilibrium-limited reactions, as the continuous removal of a product can drive the reaction to completion.
Membrane Reactors: The use of membrane reactors can facilitate the separation of the product from the catalyst in homogeneous catalytic systems, allowing for the reuse of the catalyst and simplifying downstream processing.
Scale-Up Considerations and Process Engineering Aspects in Production
The transition from laboratory-scale synthesis to industrial production of this compound presents several engineering challenges that must be addressed to ensure a safe, efficient, and cost-effective process.
Reactor Design and Heat Management:
The oxidation of the terminal alcohol group in 2-(2-ethoxyethoxy)ethanol to a carboxylic acid is typically an exothermic process. On a large scale, efficient heat removal is critical to maintain optimal reaction temperature, prevent thermal runaways, and minimize the formation of degradation products. The choice of reactor is therefore crucial.
Continuous Stirred-Tank Reactors (CSTRs): While common in the chemical industry, scaling up exothermic reactions in CSTRs can be challenging due to less favorable surface-area-to-volume ratios. Multiple CSTRs in series can be used to better control the temperature profile.
Tubular or Packed-Bed Reactors: For continuous processes, these reactors offer superior heat transfer characteristics, making them well-suited for managing the heat of reaction. researchgate.net The design must consider factors such as catalyst bed voidage, pressure drop, and potential for channeling.
Catalyst Selection and Deactivation:
For catalytic oxidation processes, the long-term stability and activity of the catalyst are paramount for economic viability. Catalyst deactivation can occur through several mechanisms, including poisoning by impurities in the feed, sintering of metal particles at high temperatures, or leaching of the active species. Process engineering must account for:
Catalyst Regeneration: The process design should include provisions for in-situ or ex-situ catalyst regeneration to extend its operational lifetime.
Feed Purification: Pre-treatment of the 2-(2-ethoxyethoxy)ethanol feedstock to remove potential catalyst poisons is often necessary.
Downstream Processing and Purification:
Distillation: Given the high boiling point of the product, vacuum distillation is a likely purification method. The design of the distillation column (e.g., number of theoretical plates, reflux ratio) will need to be optimized to achieve the desired product purity while minimizing energy consumption.
Extraction: Liquid-liquid extraction may be used to separate the product from unreacted starting materials or byproducts. The choice of an appropriate and environmentally friendly solvent is a key consideration.
Crystallization: If the product is a solid at room temperature or can be converted to a crystalline salt, crystallization can be an effective purification technique.
The following table summarizes key scale-up challenges and potential engineering solutions.
| Challenge | Engineering/Process Solution |
| Exothermic Reaction | Use of continuous flow reactors (e.g., tubular, packed-bed) with high heat transfer efficiency; careful monitoring and control of coolant flow and temperature. |
| Catalyst Deactivation | Implementation of catalyst regeneration cycles; purification of feedstock to remove poisons; optimization of reaction conditions to minimize sintering or leaching. |
| Product Purification | Design of efficient vacuum distillation systems; selection of green solvents for liquid-liquid extraction; development of optimized crystallization processes. |
| Process Safety | Implementation of robust process control and safety interlock systems; HAZOP (Hazard and Operability) studies to identify and mitigate potential risks. |
Elucidation of Reaction Mechanisms and Fundamental Reactivity of 2 2 Ethoxyethoxy Ethoxy Acetic Acid
Mechanistic Pathways of Esterification and Amidation Reactions
The carboxylic acid group is the primary site of reactivity in [2-(2-Ethoxyethoxy)ethoxy]acetic acid, readily undergoing esterification and amidation reactions. These transformations are fundamental in modifying its properties and integrating it into larger molecular frameworks.
Kinetic and Thermodynamic Investigations of Acylation
While specific kinetic and thermodynamic data for the acylation of this compound are not extensively documented in the literature, the general principles of esterification and amidation of carboxylic acids are well-established and applicable.
Amidation: The direct reaction of this compound with an amine to form an amide is generally a slow process due to the formation of a stable carboxylate-ammonium salt. libretexts.orgkhanacademy.org To facilitate this reaction, the carboxylic acid is often activated. Common methods include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which convert the carboxylic acid into a more reactive intermediate. fishersci.it The thermodynamics of amidation are generally favorable, leading to the formation of a stable amide bond. The reaction progress can be monitored by the disappearance of the starting materials and the appearance of the amide product.
A comparative table of expected kinetic parameters for the esterification of a generic carboxylic acid is presented below, which can be considered analogous to the behavior of this compound in the absence of specific data.
| Parameter | Typical Value Range | Influencing Factors |
| Rate Constant (k) | 10⁻⁴ - 10⁻² L mol⁻¹ s⁻¹ | Temperature, Catalyst, Steric Hindrance |
| Activation Energy (Ea) | 40 - 80 kJ/mol | Catalyst, Reactant Structure |
| Equilibrium Constant (Keq) | 1 - 10 | Reactant Concentration, Water Removal |
Role of Intermediates and Transition States in Carboxylic Acid Derivatization
The mechanisms of esterification and amidation of this compound proceed through distinct intermediates and transition states.
Esterification (Fischer Mechanism): The Fischer esterification mechanism involves several key steps. organic-chemistry.orgchemistrysteps.commasterorganicchemistry.com Initially, the carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate . organic-chemistry.org This intermediate contains two hydroxyl groups and an alkoxy group attached to the same carbon. A proton transfer then occurs from the newly added alkoxy group to one of the original hydroxyl groups, converting it into a better leaving group (water). The elimination of water, facilitated by the lone pair of electrons on the remaining hydroxyl group, regenerates the carbonyl group and forms the protonated ester. Finally, deprotonation of the carbonyl oxygen yields the final ester product and regenerates the acid catalyst. The rate-determining step is typically the nucleophilic attack on the protonated carbonyl group or the collapse of the tetrahedral intermediate.
Amidation: In the presence of a coupling agent like DCC, the carboxylic acid first adds to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. fishersci.it This intermediate is then susceptible to nucleophilic attack by the amine. The amine attacks the carbonyl carbon of the O-acylisourea, leading to the formation of a new tetrahedral intermediate. This intermediate then collapses, eliminating the dicyclohexylurea byproduct and forming the stable amide bond. The transition state for this process involves the simultaneous formation of the C-N bond and the breaking of the C-O bond of the activated ester.
Acid-Base Equilibria and Proton Transfer Dynamics
The carboxylic acid moiety of this compound governs its acid-base behavior. The pKa value, which is a measure of its acidity, is expected to be similar to that of other small carboxylic acids with ether linkages. For its close analog, [2-(2-Methoxyethoxy)ethoxy]acetic acid, a pH of 1.8 has been reported for a 100 g/L aqueous solution, indicating significant acidity. sigmaaldrich.commerckmillipore.com The presence of the electron-withdrawing ether oxygens can slightly increase the acidity compared to simple alkyl carboxylic acids through an inductive effect.
Proton transfer dynamics in carboxylic acids, particularly in the context of hydrogen bonding, have been a subject of extensive study. capes.gov.brnih.gov In solution, this compound can form hydrogen-bonded dimers. The proton transfer between the carboxylic acid groups within these dimers is a dynamic process. Theoretical studies on similar systems suggest that the proton transfer can occur via a concerted mechanism within a cyclic hydrogen-bonded structure. capes.gov.br The rate and mechanism of proton transfer are influenced by the solvent environment and the presence of other proton-donating or -accepting species.
Reactions Involving the Polyether Chain
The polyether chain of this compound, while generally less reactive than the carboxylic acid group, can undergo specific reactions, particularly oxidative degradation and coordination with metal ions.
Susceptibility to Oxidative Degradation Mechanisms
The ether linkages in the polyether chain are susceptible to oxidative degradation, especially in the presence of heat, light, or certain metal ions. nih.gov The mechanism of oxidative cleavage often involves the formation of radical intermediates. nih.gov The process can be initiated by the abstraction of a hydrogen atom from a carbon atom adjacent to an ether oxygen, forming a carbon-centered radical. This radical can then react with molecular oxygen to form a peroxy radical. Subsequent reactions of the peroxy radical can lead to the formation of hydroperoxides, which can decompose to form various degradation products, including aldehydes, shorter-chain carboxylic acids, and other oxygenated species. The presence of the ethoxy groups may influence the specific degradation pathways compared to polyethylene (B3416737) glycol (PEG) or polypropylene (B1209903) glycol (PPG) based structures. Cleavage of ethers can also be achieved under strongly acidic conditions, though this is a less common degradation pathway under normal conditions. wikipedia.orgmasterorganicchemistry.comlibretexts.org
Coordination Chemistry with Metal Centers: Mechanistic Insights
The carboxylic acid group of this compound provides a primary site for coordination with metal ions. orientjchem.org The carboxylate anion, formed upon deprotonation, can act as a mono- or bidentate ligand, binding to a metal center through one or both of its oxygen atoms.
Furthermore, the ether oxygens in the polyether chain can also participate in coordination, acting as additional donor sites. This allows this compound to function as a multidentate or chelating ligand, particularly with alkali, alkaline earth, and transition metal ions. The formation of such chelate complexes is entropically favored.
Photochemical and Radiochemical Reaction Pathways
Comprehensive searches of scientific literature did not yield specific studies detailing the photochemical and radiochemical reaction pathways of this compound. While general principles of photochemistry and radiation chemistry can be applied to its structural motifs—the ether linkages and the carboxylic acid group—no dedicated research on this particular compound's behavior under photochemical or radiochemical conditions was found.
General literature suggests that the photochemical degradation of similar ether-containing compounds, such as 2-(2-ethoxyethoxy)ethanol, can be initiated by hydroxyl radicals in the atmosphere, leading to a cascade of oxidation reactions. researchgate.net However, the influence of the carboxylic acid moiety on these pathways for this compound has not been documented. Similarly, the radiolysis of polyethylene glycol (PEG), which shares the repeating ethoxy unit, is known to produce various radical species, but specific data for this compound is not available.
Reactivity in Polymerization Processes
There is a lack of specific research in the scientific literature regarding the direct reactivity of this compound in polymerization processes. While its structure, containing a terminal carboxylic acid, suggests potential utility as a monomer in polycondensation reactions, no studies were found that specifically investigate its use in this capacity.
For context, a structurally related compound, [2-(2-aminoethoxy)ethoxy]acetic acid (AEEA), which possesses a terminal amine group instead of an ethoxy group, is utilized in the synthesis of polystyrene-polyethylene glycol-like resins. google.com In these processes, the amine and carboxylic acid functionalities of AEEA derivatives can participate in polymerization. However, the reactivity of the ethoxy group in this compound and its potential role in polymerization have not been elucidated in the available literature.
Advanced Spectroscopic and Chromatographic Methodologies for Characterization of 2 2 Ethoxyethoxy Ethoxy Acetic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
NMR spectroscopy is a powerful non-destructive technique that probes the magnetic properties of atomic nuclei to elucidate molecular structure. For a molecule like [2-(2-Ethoxyethoxy)ethoxy]acetic acid, various NMR experiments provide a comprehensive structural picture.
Multinuclear NMR provides a complete map of the carbon-hydrogen framework and offers direct insight into the chemical environment of the oxygen atoms.
¹H NMR: Proton NMR is fundamental for identifying the different types of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the terminal ethyl group (a quartet for the -CH₂- group and a triplet for the -CH₃ group), a complex series of overlapping signals for the ethylene (B1197577) glycol backbone protons, and a unique signal for the methylene (B1212753) group adjacent to the carboxylic acid. The hydroxyl proton of the carboxylic acid may be observable as a broad singlet, though its chemical shift can be highly dependent on concentration and solvent. researchgate.net
¹³C NMR: Carbon-13 NMR complements the proton data by providing a signal for each unique carbon atom in the structure. This allows for the definitive assignment of the carbon skeleton. The spectrum will differentiate the two carbons of the ethyl group, the carbons of the repeating ethoxy units, the carbon atom alpha to the carboxylic acid, and the carbonyl carbon itself, which appears significantly downfield. For large polymers, ¹³C coupling can produce satellite peaks in ¹H NMR spectra which can be used for accurate molecular weight determination. nih.gov
¹⁷O NMR: As a quadrupolar nucleus, ¹⁷O NMR is sensitive to the local electronic environment and symmetry. researchgate.net For this compound, three distinct oxygen environments exist: the ether oxygens of the backbone, the carbonyl oxygen (C=O), and the hydroxyl oxygen (-OH) of the carboxylic acid. The ether oxygens are expected to resonate in a specific chemical shift range, while the two carboxylic acid oxygens would have significantly different shifts from each other due to their different bonding. rsc.orgacs.org This technique is particularly useful for studying hydrogen-bonding interactions, as these interactions strongly influence the ¹⁷O chemical shifts of the involved oxygen atoms. nih.govfsu.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on spectral data from structurally similar compounds and standard NMR prediction models.
| Atom Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| CH₃ -CH₂-O- | ~1.2 (triplet) | ~15 |
| CH₃-CH₂ -O- | ~3.5 (quartet) | ~66 |
| -O-CH₂ -CH₂ -O- (Backbone) | ~3.6 - 3.7 (multiplet) | ~70-71 |
| -O-CH₂ -COOH | ~4.1 (singlet) | ~68 |
| -O-CH₂-COOH | ~11-12 (broad singlet) | ~172 |
Diffusion-Ordered Spectroscopy (DOSY) is a powerful NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients. This method is sometimes referred to as "NMR chromatography" because it provides a means of separating components without physical separation. fsu.edu
In a DOSY experiment, a pulsed magnetic field gradient is applied, which causes molecules to accumulate a phase shift in their NMR signal proportional to their movement. rsc.org Larger molecules diffuse more slowly and thus retain their signal intensity better than smaller, faster-diffusing molecules under increasing gradient strength. The result is a 2D spectrum with chemical shifts on one axis and diffusion coefficients on the other.
For a sample of this compound, DOSY can be used to:
Assess Purity: Any impurities with a different molecular size or shape, such as residual starting materials or side products, will have a different diffusion coefficient and will appear at a different vertical position in the DOSY spectrum.
Analyze Complex Mixtures: If the compound is part of a formulation or mixture, DOSY can help to identify the signals belonging solely to this compound, even when its signals overlap with those of other components.
While the aforementioned techniques are typically performed on solutions, solid-state NMR (ssNMR) provides invaluable information on the structure, packing, and dynamics of molecules in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra from solid samples.
For this compound, ssNMR can reveal:
Conformational Details: The conformation of the flexible ether chain in the crystalline or amorphous solid state can be determined.
Intermolecular Interactions: The presence and nature of intermolecular hydrogen bonds, particularly the dimerization of the carboxylic acid groups, can be directly probed. This is a common structural motif for carboxylic acids in the solid state.
Molecular Mobility: Variable temperature ssNMR studies can provide insight into the dynamics of the molecule, such as the motion of the polyethylene (B3416737) glycol chain. rsc.orgnih.gov This is especially relevant for understanding the properties of the material when it is incorporated into larger structures or hybrid materials, such as PEG-silicate hybrids. capes.gov.br
Mass Spectrometry (MS) for Molecular and Fragment Identification
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming molecular weight and elucidating structural features through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with extremely high accuracy (typically to within 5 parts per million). This precision allows for the determination of the elemental formula of a molecule by distinguishing between compounds with the same nominal mass but different atomic compositions.
For this compound (C₈H₁₆O₅), HRMS would be used to confirm its molecular formula by comparing the experimentally measured mass of its molecular ion (e.g., [M+H]⁺, [M-H]⁻, or [M+Na]⁺) to the theoretically calculated exact mass. The observed isotopic pattern, resulting from the natural abundance of ¹³C and ¹⁸O, must also match the theoretical pattern for the proposed formula.
Table 2: Theoretical Exact Masses for this compound (C₈H₁₆O₅) and its Common Ions
| Species | Formula | Theoretical Exact Mass (Da) |
| Neutral Molecule [M] | C₈H₁₆O₅ | 192.09977 |
| Protonated Ion [M+H]⁺ | C₈H₁₇O₅⁺ | 193.10705 |
| Deprotonated Ion [M-H]⁻ | C₈H₁₅O₅⁻ | 191.09249 |
| Sodiated Adduct [M+Na]⁺ | C₈H₁₆NaO₅⁺ | 215.08902 |
Tandem Mass Spectrometry (MS/MS) is a technique where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This provides detailed structural information by revealing how the molecule breaks apart under energetic conditions. The fragmentation of polyethylene glycol (PEG) derivatives is well-studied and typically proceeds via cleavage of the ether backbone. acs.orgresearchgate.netresearchgate.netnih.gov
For the [M+Na]⁺ adduct of this compound, collision-induced dissociation (CID) would be expected to produce a characteristic series of fragment ions resulting from the neutral loss of ethylene oxide units (C₂H₄O, 44.026 Da). researchgate.net This fragmentation helps to confirm the repeating ethoxy structure of the backbone.
Proposed Fragmentation Pathway for the [M+Na]⁺ Ion of this compound:
Selection of Precursor Ion: The sodiated molecule, m/z 215.09, is selected.
Collision-Induced Dissociation: The ion is fragmented, leading to cleavages at the C-O bonds of the ether linkages.
Detection of Product Ions: A series of product ions is detected, each differing by a mass of 44.026 Da.
Table 3: Predicted Major Fragment Ions in MS/MS of the [M+Na]⁺ Adduct (m/z 215.09)
| Proposed Fragment Ion (m/z) | Neutral Loss | Formula of Fragment Ion |
| 171.06 | C₂H₄O | C₆H₁₂NaO₄⁺ |
| 127.03 | 2 x C₂H₄O | C₄H₈NaO₃⁺ |
| 83.01 | 3 x C₂H₄O | C₂H₄NaO₂⁺ |
Ion Mobility-Mass Spectrometry for Conformational Analysis
The flexibility of the ethoxy chains allows the molecule to adopt a range of conformations, from extended linear shapes to more compact, folded structures. These different conformations will have distinct collision cross sections (CCS), which is the parameter measured by ion mobility. A more compact conformer will experience fewer collisions with the drift gas and thus have a smaller CCS and a shorter drift time, while a more extended conformer will have a larger CCS and a longer drift time.
For the closely related compound, 2-[2-(2-methoxyethoxy)ethoxy]acetic acid, predicted CCS values have been calculated and offer a glimpse into the expected values for the ethoxy analogue. These theoretical values serve as a benchmark for potential future experimental work.
Table 1: Predicted Collision Cross Section (CCS) Values for Adducts of the Related Compound 2-[2-(2-methoxyethoxy)ethoxy]acetic acid
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 179.09140 | 136.8 |
| [M+Na]+ | 201.07334 | 143.1 |
| [M-H]- | 177.07684 | 135.4 |
| [M+NH4]+ | 196.11794 | 156.1 |
| [M+K]+ | 217.04728 | 143.9 |
| [M+H-H2O]+ | 161.08138 | 131.6 |
| [M+HCOO]- | 223.08232 | 159.2 |
| [M+CH3COO]- | 237.09797 | 177.5 |
Data sourced from computational predictions for a structurally related compound and intended for illustrative purposes. uni.lu
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups.
Attenuated Total Reflectance (ATR-IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Attenuated Total Reflectance (ATR) coupled with Fourier Transform Infrared (FTIR) spectroscopy is a versatile technique for obtaining the infrared spectrum of a sample with minimal preparation. For this compound, the FTIR spectrum is dominated by characteristic absorptions of its functional groups.
Key expected vibrational frequencies are:
O-H Stretch: A broad and intense absorption band is anticipated in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.
C-H Stretch: Multiple sharp peaks are expected between 2850 and 3000 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl and ethylene groups.
C=O Stretch: A strong, sharp absorption peak characteristic of the carbonyl group in the carboxylic acid is expected around 1700-1760 cm⁻¹.
C-O Stretch: The ether linkages (C-O-C) will give rise to strong, characteristic bands in the fingerprint region, typically between 1050 and 1150 cm⁻¹. The C-O stretch of the carboxylic acid will also contribute in this region.
O-H Bend: The in-plane and out-of-plane bending vibrations of the O-H group are expected in the regions of 1300-1440 cm⁻¹ and 900-950 cm⁻¹, respectively.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Strong, Broad |
| C-H (Alkyl) | Stretching | 2850-3000 | Medium to Strong |
| C=O (Carboxylic Acid) | Stretching | 1700-1760 | Strong, Sharp |
| C-O (Ether and Carboxylic Acid) | Stretching | 1050-1250 | Strong |
| O-H (Carboxylic Acid) | Bending | 1300-1440 (in-plane), 900-950 (out-of-plane) | Medium |
Raman Spectroscopy for Functional Group Vibrations
Raman spectroscopy is a complementary technique to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of a bond. This often means that symmetric vibrations and non-polar bonds, which may be weak in the IR spectrum, are strong in the Raman spectrum.
For this compound, the Raman spectrum would be expected to show:
C-H Stretching: Strong signals in the 2850-3000 cm⁻¹ region.
C-O-C Symmetric Stretch: A prominent band in the fingerprint region, providing information about the ether backbone.
C=O Stretching: This band may be weaker in the Raman spectrum compared to the IR spectrum.
The Raman spectrum of the structurally similar compound 2-(2-Ethoxyethoxy)ethyl acetate (B1210297) provides some insight into the expected vibrational modes of the ethoxy chain. chemicalbook.com Additionally, the Raman spectrum of 2-ethoxyethanol (B86334) can be referenced for the terminal ethoxy group vibrations. chemicalbook.com
Advanced Chromatographic Separation and Detection
Chromatographic techniques are essential for the separation and quantification of this compound from complex mixtures and for assessing its purity.
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Advanced Detectors
Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages in terms of resolution, speed, and sensitivity compared to conventional HPLC. For the analysis of this compound, which lacks a strong chromophore for UV detection, coupling UHPLC with advanced detectors is crucial.
Charged Aerosol Detector (CAD): This detector provides a near-universal response for non-volatile and semi-volatile analytes, making it ideal for quantifying this compound. thermofisher.com The response is independent of the chemical structure of the analyte, allowing for accurate quantification without the need for a specific chromophore. d-nb.info
Mass Spectrometry (MS): Coupling UHPLC with a mass spectrometer (UHPLC-MS) provides high selectivity and sensitivity, as well as structural information for unequivocal identification. For a related compound, [2-(2-methoxyethoxy)ethoxy]acetic acid, a reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier has been reported, which can be adapted for UHPLC-MS by substituting the non-volatile phosphoric acid with a volatile modifier like formic acid. sielc.com
A typical UHPLC method would involve a C18 stationary phase and a gradient elution with an aqueous mobile phase containing a small amount of acid (e.g., formic acid) and an organic modifier like acetonitrile.
Gas Chromatography (GC) for Volatile Derivatives and Impurities
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, due to the low volatility and polar nature of this compound, derivatization is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.
A common derivatization strategy is silylation, where the active hydrogen of the carboxylic acid group is replaced with a trimethylsilyl (B98337) (TMS) group. The resulting TMS ester is significantly more volatile.
The GC-MS analysis of the TMS derivative of this compound would provide a characteristic retention time and a fragmentation pattern that can be used for its identification and quantification. The mass spectrum of trimethylsilyl 2-(2-ethoxyethoxy)acetate shows characteristic fragment ions that can be used for its identification.
Table 3: GC-MS Data for the Trimethylsilyl (TMS) Derivative of this compound
| Fragment Ion (m/z) | Relative Intensity | Plausible Assignment |
|---|---|---|
| 73 | 100 | [Si(CH₃)₃]⁺ |
| 45 | ~56 | [C₂H₅O]⁺ |
| 103 | ~33 | [CH₂=O-Si(CH₃)₃]⁺ |
| 220 | ~60 | [M]⁺ (Molecular Ion) |
| 205 | ~29 | [M-CH₃]⁺ |
Data obtained from the NIST Mass Spectrometry Data Center for trimethylsilyl 2-(2-ethoxyethoxy)acetate. nih.gov
The fragmentation pattern is consistent with the structure, showing the characteristic trimethylsilyl cation at m/z 73 and fragments arising from the cleavage of the ether linkages and the loss of a methyl group from the molecular ion. nih.gov This detailed analytical data is invaluable for the unambiguous identification and quality control of this compound.
Size Exclusion Chromatography (SEC) for Oligomeric Distribution Analysis
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for characterizing the oligomeric and polymeric distribution of ethoxylated compounds like this compound. This method separates molecules based on their hydrodynamic volume in solution. Larger molecules are excluded from the pores of the stationary phase and thus elute earlier, while smaller molecules penetrate the pores to varying extents and have longer retention times.
For a discrete, short-chain compound such as this compound, SEC is primarily used to confirm its purity and to detect and quantify any related oligomers that may be present as impurities from the ethoxylation process. The synthesis of ethoxylated compounds often results in a distribution of oligomers with varying numbers of ethylene oxide units.
Methodology and Findings:
While specific research detailing the SEC analysis of pure this compound is not extensively published, the methodology for analyzing related polyethylene glycols (PEGs) and their derivatives is well-established and directly applicable. bohrium.comchromatographyonline.com The analysis is typically performed using high-performance liquid chromatography (HPLC) systems equipped with an SEC column and a suitable detector.
Columns: Modern aqueous GPC/SEC columns with small particle sizes (e.g., 3-5 µm) are capable of resolving low molecular weight oligomers. chromatographyonline.com Columns such as those with diol-bonded bridged ethylene hybrid (BEH) particles are often recommended for the analysis of PEGs and related compounds to minimize secondary interactions with the stationary phase. waters.com
Mobile Phase: An aqueous mobile phase, often containing a salt like ammonium (B1175870) acetate, is commonly used. bohrium.com For ethoxylated carboxylic acids, controlling the pH of the mobile phase is crucial to ensure consistent ionization of the acid functionality and to prevent interactions with the column packing material.
Detectors: A differential Refractive Index (dRI) detector is frequently employed as it provides a response proportional to the concentration of the analyte. bohrium.com Charged Aerosol Detectors (CAD) and Multi-Angle Light Scattering (MALS) detectors can also be coupled with SEC to provide more detailed information on molecular weight distribution and structure, especially for more complex mixtures. bohrium.com
Illustrative Oligomeric Distribution Data by SEC
The following interactive table represents a hypothetical analysis of a technical-grade sample of this compound, illustrating how SEC data would be presented.
| Oligomer | Retention Time (min) | Peak Area (%) | Calculated Molecular Weight ( g/mol ) |
| n=1 Ethylene Oxide Unit | 15.2 | 2.5 | 148.16 |
| This compound (n=2) | 14.5 | 95.0 | 192.21 |
| n=3 Ethylene Oxide Unit | 13.8 | 2.0 | 236.27 |
| Higher Oligomers/Aggregates | 12.5 | 0.5 | >250 |
Note: This table is for illustrative purposes only and is based on the expected elution behavior of ethoxylated compounds in SEC. Retention times decrease with increasing molecular weight.
X-ray Diffraction (XRD) and Crystallography for Solid-State Structure (if applicable)
For this compound, the application of XRD for single-crystal structural analysis is contingent on its physical state. Many sources describe this compound as a liquid at room temperature. sigmaaldrich.com Therefore, single-crystal X-ray diffraction would not be applicable under standard conditions.
To obtain crystallographic data, the compound would need to be crystallized. This could potentially be achieved by:
Low-Temperature Crystallization: Cooling the liquid compound to below its melting point to induce crystallization.
Salt Formation: Reacting the carboxylic acid with a suitable base to form a crystalline salt. The resulting crystal structure would provide information about the conformation of the [2-(2-Ethoxyethoxy)ethoxy]acetate anion and its interactions within the crystal lattice.
As of the current literature survey, there are no published crystallographic data (e.g., unit cell parameters, space group, or atomic coordinates) for this compound or its simple salts. While XRD studies have been conducted on systems containing polyethylene glycol (PEG), these typically focus on the influence of PEG on the crystallization of other materials, rather than the structure of the PEG derivative itself. nih.govnih.gov
Should a crystalline form of this compound be obtained, XRD analysis would yield valuable structural information.
Hypothetical Crystallographic Data Table
If a crystalline sample were to be analyzed, the resulting data would be presented in a format similar to the table below.
| Parameter | Value |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Hypothetical Value |
| b (Å) | Hypothetical Value |
| c (Å) | Hypothetical Value |
| α (°) | Hypothetical Value |
| β (°) | Hypothetical Value |
| γ (°) | Hypothetical Value |
| Volume (ų) | Hypothetical Value |
| Z (molecules/unit cell) | Hypothetical Value |
Note: This table is purely illustrative as no experimental crystallographic data for this compound has been found in the public domain.
Theoretical and Computational Chemistry Studies of 2 2 Ethoxyethoxy Ethoxy Acetic Acid
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the interactions of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties.
Density Functional Theory (DFT) for Molecular Geometry Optimization and Frontier Orbitals
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for optimizing the molecular geometry of [2-(2-ethoxyethoxy)ethoxy]acetic acid. The process involves finding the lowest energy arrangement of atoms, which corresponds to the most stable three-dimensional structure of the molecule. For a flexible molecule like this, with its ether linkages and rotatable bonds, DFT can identify the global minimum energy conformer as well as other low-lying energy structures.
Once the geometry is optimized, DFT is used to calculate the energies and shapes of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital most likely to accept an electron, highlighting electrophilic sites. The energy gap between the HOMO and LUMO is a critical parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.netnih.govnih.gov
Table 1: Hypothetical DFT-Calculated Properties for this compound
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.5 D |
Note: The values in this table are illustrative and represent typical results that would be obtained from a DFT calculation at a common level of theory (e.g., B3LYP/6-31G(d)).
Ab Initio Methods for High-Accuracy Energy Calculations
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2, MP3, MP4) and Coupled Cluster (CC) theory, offer higher accuracy than standard DFT for calculating the total electronic energy of a molecule. researchgate.netgithub.iofiveable.mewikipedia.org
These high-accuracy energy calculations are crucial for creating a precise potential energy surface, which maps the energy of the molecule as a function of its geometry. This is particularly important for studying reaction mechanisms or subtle intermolecular interactions involving this compound. While computationally more demanding, methods like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) are often considered the "gold standard" for obtaining near-exact energies for small to medium-sized molecules. arxiv.orgaps.org
Conformational Analysis and Energy Landscape Exploration
The flexibility of the ethoxy chains in this compound means it can adopt a multitude of different shapes, or conformations. Understanding this dynamic behavior is key to predicting its physical properties and how it interacts with other molecules.
Molecular Mechanics and Molecular Dynamics (MD) Simulations for Dynamic Behavior
Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a system of atoms. It is much faster than quantum mechanical methods, allowing for the study of large systems or long timescales. Molecular Dynamics (MD) simulations use these MM force fields to simulate the movement of atoms over time by solving Newton's equations of motion.
An MD simulation of this compound, typically in a simulated solvent environment, would reveal how the molecule folds and flexes at a given temperature. This provides insights into its average shape, the range of conformations it explores, and the timescales of conformational changes. Such simulations are essential for understanding properties like viscosity, diffusion, and how the molecule might bind to a surface or a biological receptor. uq.edu.au
Monte Carlo Simulations for Conformational Sampling
Monte Carlo (MC) simulations offer another avenue for exploring the vast conformational space of flexible molecules. Instead of simulating the deterministic time evolution of the system like in MD, MC methods use random sampling to generate new molecular conformations. A new conformation is accepted or rejected based on a probability criterion that depends on its energy, ensuring that the simulation eventually samples conformations according to their Boltzmann probability.
For this compound, MC simulations would be particularly useful for efficiently searching for all possible low-energy conformers. By overcoming energy barriers more easily than MD, MC methods can provide a more complete picture of the molecule's conformational landscape.
Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can predict spectroscopic properties, which can be invaluable for interpreting experimental data or for identifying the molecule in a complex mixture.
DFT and ab initio methods can be used to calculate the magnetic shielding tensors of atomic nuclei, which can then be converted into Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the ¹H and ¹³C NMR spectra for different conformers of this compound and averaging them based on their predicted populations, a theoretical spectrum can be generated. This can be compared to experimental spectra to confirm the structure or to help assign peaks. illinois.educhemicalbook.com
Similarly, the vibrational frequencies of the molecule can be calculated. These correspond to the stretching, bending, and torsional motions of the chemical bonds and are the basis of infrared (IR) and Raman spectroscopy. A calculated vibrational spectrum can aid in the assignment of experimental spectral features to specific molecular motions.
Table 2: Hypothetical Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=O | 175.5 | 175.1 |
| -O-C H₂-COOH | 68.2 | 67.9 |
| -O-C H₂-CH₂-O- | 70.8 | 70.5 |
| -O-CH₂-C H₂-O- | 70.6 | 70.3 |
| CH₃-C H₂-O- | 66.9 | 66.6 |
| C H₃-CH₂-O- | 15.3 | 15.1 |
Note: This table presents a hypothetical comparison. The predicted values are what one might expect from a high-level DFT calculation, and the experimental values are typical for similar compounds.
Reaction Pathway Modeling and Transition State Characterization
The chemical reactivity of this compound is primarily centered around its carboxylic acid functionality and the ether linkages. Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool to investigate the mechanisms of reactions involving this compound. Such studies would typically focus on identifying the transition states and calculating the activation energies for various potential reaction pathways.
Key Reaction Types and Theoretical Mechanistic Insights:
Esterification: The reaction of this compound with an alcohol to form an ester is a fundamental transformation. Computational studies on the acid-catalyzed esterification of carboxylic acids generally explore several mechanisms, including the addition-elimination pathway, as well as carbocation and acyl cation intermediates. pku.edu.cn For a molecule like this compound, DFT calculations would be employed to determine the most favorable reaction pathway by comparing the energy profiles of the transition states for each proposed mechanism. The flexible ether chain could also influence the reaction by sterically hindering the approach to the carbonyl carbon or through intramolecular interactions that stabilize or destabilize intermediates and transition states.
Oxidation: The ether linkages in this compound are susceptible to oxidation. Computational studies on the autoxidation of ethoxylated surfactants have shown that the reaction proceeds via a radical-chain mechanism. researchgate.net DFT calculations can be used to model the formation of intermediate radicals and characterize the transition states for intramolecular fragmentation, leading to various oxidation products. researchgate.net Such models can predict the relative stability of different radical intermediates along the polyether chain, thus rationalizing the distribution of oxidation products.
Decarboxylation: While challenging, the decarboxylation of carboxylic acids can be modeled computationally. nih.gov Theoretical studies can elucidate the high energy barrier for the direct O-H bond homolysis required for carboxyl radical formation. nih.gov For this compound, computational models could explore various catalyzed or mediated decarboxylation pathways, calculating the transition state energies to identify more feasible routes under specific conditions.
Hypothetical Transition State Analysis Data:
The following table presents hypothetical data that would be the target of a computational study on the transition states of key reactions involving this compound, based on general knowledge of organic reaction mechanisms.
| Reaction | Proposed Mechanism | Key Transition State (TS) Feature | Hypothetical Activation Energy (kcal/mol) |
| Esterification (with Ethanol) | Acid-Catalyzed Addition-Elimination | Tetrahedral intermediate formation | 15-25 |
| Ether Oxidation (at α-carbon) | Radical Hydrogen Abstraction | C-H bond breaking and radical formation | 10-20 |
| Decarboxylation (uncatalyzed) | O-H Bond Homolysis | Carboxyl radical formation | >100 |
Note: This data is illustrative and not based on published experimental or computational results for this specific molecule.
Intermolecular Interactions and Solvation Effects through Computational Models
The physical and chemical properties of this compound in different environments are governed by its intermolecular interactions and solvation. Computational models, including molecular dynamics (MD) simulations and quantum mechanical calculations with implicit or explicit solvent models, are invaluable for understanding these phenomena.
Modeling Intermolecular Interactions:
The structure of this compound, with its polar carboxylic acid head and flexible, polar ether chain, allows for a variety of intermolecular interactions:
Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor and acceptor. In the pure substance or in protic solvents, extensive hydrogen bonding networks are expected. Computational models can quantify the strength and geometry of these hydrogen bonds.
Dimerization: Like other carboxylic acids, this compound is likely to form cyclic dimers in nonpolar solvents through strong hydrogen bonds between the carboxyl groups. Quantum mechanical calculations can determine the binding energy of such dimers.
Dipole-Dipole Interactions: The ether oxygen atoms and the carbonyl group introduce significant dipole moments, leading to dipole-dipole interactions that influence the bulk properties of the substance.
Solvation Effects:
The behavior of this compound in solution is highly dependent on the solvent.
In Nonpolar Solvents: In nonpolar solvents, the molecule is less likely to be ionized. Intramolecular hydrogen bonding between the carboxylic acid proton and one of the ether oxygens might occur, competing with intermolecular dimerization. Computational models can predict the relative stability of these different conformations.
Illustrative Computational Solvation Data:
The following table presents hypothetical data from a molecular dynamics simulation study of this compound in different solvents.
| Solvent | Predominant Species | Average Number of Solvent Molecules in First Solvation Shell | Key Intermolecular Interaction |
| Water | Carboxylate Anion | 15-20 (around carboxylate) | Ion-Dipole, Hydrogen Bonding |
| Methanol | Neutral Acid / Anion | 10-15 | Hydrogen Bonding |
| Chloroform | Neutral Acid (Dimer) | 5-10 | Hydrogen Bonding (dimer), Dipole-Dipole |
| Hexane | Neutral Acid (Dimer) | 3-6 | van der Waals |
Note: This data is for illustrative purposes and is not derived from published computational studies on this specific molecule.
Synthesis and Characterization of Derivatives and Analogues of 2 2 Ethoxyethoxy Ethoxy Acetic Acid
Ester and Amide Derivatives: Synthesis and Functionalization
The carboxylic acid moiety is the primary site for derivatization, allowing for the formation of esters and amides. This functionalization is key to attaching EEEA to other molecules of interest, including polymers, peptides, and small-molecule drugs.
Functionalization of the Carboxylic Acid Moiety
The conversion of the carboxylic acid group into a more reactive species is the first step in synthesizing most of its derivatives. Standard organic chemistry techniques are employed to activate the carboxyl group, making it susceptible to nucleophilic attack by alcohols or amines. Common strategies include converting the carboxylic acid to an acyl chloride, an anhydride (B1165640), or an active ester. For instance, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), often in the presence of N-hydroxysuccinimide (NHS), are used to form an active NHS ester. thieme-connect.com This intermediate readily reacts with primary amines to form stable amide bonds. chemicalbook.com Metallaphotoredox catalysis has also emerged as a modern method for the functionalization of carboxylic acids, enabling transformations like alkylation, arylation, and amination under mild conditions. princeton.edu
Synthesis of Esters with Diverse Alcohol Substrates
Esterification of [2-(2-Ethoxyethoxy)ethoxy]acetic acid can be accomplished by reacting it with a wide range of alcohols under acidic conditions or via the activated carboxyl intermediates mentioned previously. The synthesis of ethyl ethoxyacetate, a related compound, is achieved by reacting ethoxyacetic acid with absolute ethyl alcohol in the presence of dry hydrogen chloride. orgsyn.org A similar principle applies to EEEA. The reaction of ethylene (B1197577) glycol with acetic acid, for example, proceeds in two consecutive reversible steps to produce ethylene glycol monoacetate (EGMA) and subsequently ethylene glycol diacetate (EGDA). srce.hr The choice of alcohol substrate can significantly alter the properties of the resulting ester, influencing factors like its volatility, viscosity, and solvent properties.
Below is a table of representative ester derivatives that can be synthesized from EEEA or its analogues.
| Derivative Name | Alcohol Substrate | Potential Synthesis Method |
| Methyl [2-(2-ethoxyethoxy)ethoxy]acetate | Methanol | Fischer Esterification |
| Ethyl [2-(2-ethoxyethoxy)ethoxy]acetate | Ethanol | Fischer Esterification |
| tert-Butyl [2-(2-ethoxyethoxy)ethoxy]acetate | tert-Butanol | Steglich Esterification |
| Benzyl [2-(2-ethoxyethoxy)ethoxy]acetate | Benzyl alcohol | Acid-catalyzed esterification |
| 2-[2-(2-ethoxyethoxy)ethoxy]ethyl acetate (B1210297) | 2-[2-(2-ethoxyethoxy)ethoxy]ethanol | Acetylation |
This table is illustrative and based on standard esterification reactions.
Preparation of Amides and Peptide Conjugates
The formation of amide bonds between this compound and various amines, including amino acids and peptides, is a critical functionalization strategy. These reactions typically involve the activation of the carboxylic acid, as described in section 6.1.1, followed by coupling with the amine. For example, the amine-terminated analogue, [2-(2-Aminoethoxy)ethoxy]acetic acid (AEEA), is widely used as a hydrophilic spacer in bioconjugation. It can be coupled to peptides using solid-phase peptide synthesis (SPPS) techniques. google.comgoogle.com The fluorenylmethoxycarbonyl (Fmoc) protected form of AEEA (Fmoc-AEEA) is a commercially available reagent used to incorporate this flexible linker into synthetic peptides. google.comgoogle.com This conjugation can enhance the solubility and pharmacokinetic properties of the peptide. The synthesis often involves coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) to ensure high-yield amide bond formation. guidechem.com
Oligo(ethylene glycol) Chain Modifications
Modifying the oligo(ethylene glycol) (OEG) backbone of this compound allows for fine-tuning of its properties. These modifications can include altering the chain length or incorporating different atoms or functional groups within the chain.
Varying the Length of the Ethoxy Chain
The synthesis of analogues with varying oligo(ethylene glycol) chain lengths is a common strategy to modulate properties like hydrophilicity, solubility, and steric hindrance. nih.gov These analogues are typically synthesized from oligo(ethylene glycol) starting materials of the desired length. For example, shorter or longer PEG-like spacers can be synthesized and subsequently functionalized to yield the corresponding carboxylic acid. google.comnih.gov The use of monodisperse OEG chains of specific lengths (e.g., n=1, 2, 4, 6, 8, 10, 12 ethylene glycol units) allows for precise control over the final properties of the molecule. nih.gov Such modifications have been shown to impact the physical properties and molecular arrangement of conjugated polymers when these chains are incorporated as side groups. rsc.org Research has demonstrated the synthesis of various oligo(ethylene glycol)-terminated alkanethiol amides with different chain lengths for studying self-assembled monolayers. nih.gov
The table below shows examples of EEEA analogues with different chain lengths.
| Compound Name | Number of Ethoxy Units |
| [2-Ethoxyethoxy]acetic acid | 2 |
| This compound | 3 |
| [2-(2-(2-Ethoxyethoxy)ethoxy)ethoxy]acetic acid | 4 |
| [2-(2-(2-(2-Ethoxyethoxy)ethoxy)ethoxy)ethoxy]acetic acid | 5 |
This table illustrates the homologous series of EEEA.
Introduction of Heteroatoms or Functional Groups within the Chain
Introducing heteroatoms, such as sulfur or nitrogen, or other functional groups into the oligo(ethylene glycol) chain can impart novel properties and reactivity. For example, replacing an oxygen atom with a sulfur atom would create a thioether linkage, which could alter the chain's flexibility, polarity, and affinity for metal ions. The introduction of an amine group within the chain, as seen in [2-(2-Aminoethoxy)ethoxy]acetic acid (AEEA), provides an additional site for conjugation. google.com The synthesis of such compounds can start from precursors where the heteroatom is already incorporated, such as 2-(2-aminoethoxy)ethanol. google.comgoogle.com Furthermore, functional groups like azides or alkynes can be incorporated to enable "click" chemistry reactions, providing a highly efficient and specific method for conjugation. nih.gov
Preparation and Study of Anhydride and Acid Halide Analogues
The conversion of carboxylic acids to more reactive derivatives like acid anhydrides and acid halides is a fundamental transformation in organic synthesis. These activated forms are valuable intermediates for forming esters, amides, and other acyl compounds.
Acid Halides:
The acid chloride of this compound, namely [2-(2-ethoxyethoxy)ethoxy]acetyl chloride, can be synthesized by treating the parent carboxylic acid with a standard chlorinating agent. Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). The reaction with thionyl chloride is a well-established method for preparing acyl chlorides. fishersci.com
A probable synthetic route would involve reacting this compound with an excess of thionyl chloride, often in an inert solvent like dichloromethane (B109758) or neat, followed by distillation to purify the resulting acid chloride. A similar compound, 2-ethoxyacetyl chloride, is prepared by reacting ethoxyacetic acid with acetyl chloride. chembk.com
Table 1: Predicted Reaction Parameters for the Synthesis of [2-(2-Ethoxyethoxy)ethoxy]acetyl chloride
| Parameter | Value |
|---|---|
| Reactants | This compound, Thionyl chloride |
| Solvent | Dichloromethane or neat |
| Temperature | Reflux |
The resulting [2-(2-ethoxyethoxy)ethoxy]acetyl chloride would be a highly reactive compound, susceptible to hydrolysis. Its characterization would typically involve spectroscopic methods such as infrared (IR) spectroscopy, where a characteristic strong carbonyl (C=O) stretching band would be observed at a higher frequency (around 1800 cm⁻¹) compared to the parent carboxylic acid. Nuclear magnetic resonance (NMR) spectroscopy would also be used to confirm the structure. Due to its reactivity, the acid chloride would likely be used immediately in subsequent reactions. The safety data for the closely related 2-ethoxyacetyl chloride indicates that it is a corrosive and flammable liquid, requiring careful handling in a well-ventilated area. fishersci.com
Acid Anhydrides:
The symmetrical anhydride of this compound can be prepared through several methods. One common approach involves the reaction of the corresponding acid chloride with the sodium salt of the carboxylic acid. Alternatively, dehydrating agents such as acetic anhydride can be used, although this can lead to mixed anhydrides. A more direct method involves the dehydration of the carboxylic acid using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀).
The characterization of [2-(2-Ethoxyethoxy)ethoxy]acetic anhydride would involve IR spectroscopy, which would show two characteristic carbonyl stretching bands around 1820 and 1750 cm⁻¹. NMR spectroscopy would confirm the symmetrical nature of the molecule.
Metal Salt Derivatives and Coordination Complexes
The carboxylic acid group of this compound can readily form salts with various metal ions. These salts can exhibit different properties compared to the parent acid, such as altered solubility and thermal stability. The presence of ether oxygens in the backbone also introduces potential for the formation of coordination complexes where the metal ion is chelated by both the carboxylate group and the ether oxygen atoms.
Metal Salts:
The formation of metal salts is typically achieved by reacting the carboxylic acid with a metal hydroxide, carbonate, or oxide in a suitable solvent, often water or an alcohol. For example, the sodium or potassium salt can be prepared by titration with the corresponding hydroxide.
Table 2: Examples of Potential Metal Salts of this compound
| Metal Ion | Potential Formula |
|---|---|
| Na⁺ | C₈H₁₅NaO₅ |
| K⁺ | C₈H₁₅KO₅ |
| Ca²⁺ | (C₈H₁₅O₅)₂Ca |
The properties of these salts, such as their solubility in various solvents and their melting points, would be expected to differ significantly from the parent acid. The formation of such salts can be confirmed by techniques like IR spectroscopy, where the broad O-H stretch of the carboxylic acid disappears and is replaced by characteristic carboxylate stretches.
Coordination Complexes:
The ether oxygens in the this compound backbone can act as Lewis basic sites, enabling coordination to metal centers. This can lead to the formation of chelate complexes, where the metal ion is bound by both the carboxylate group and one or more ether oxygens. The stability and structure of these complexes would depend on the nature of the metal ion, its preferred coordination number, and the steric and electronic properties of the ligand.
The study of coordination complexes of polyether carboxylic acids has shown that the ether oxygens can indeed participate in coordination, leading to the formation of polymeric or discrete polynuclear complexes. cmu.edumdpi.comwalisongo.ac.idresearchgate.netmdpi.com For instance, silver(I) and copper(I) complexes with dicarboxylic acids have been shown to form coordination polymers. mdpi.com It is plausible that this compound could form similar structures, with the flexible ether chain encapsulating the metal ion.
The characterization of such coordination complexes would involve techniques like X-ray crystallography to determine the solid-state structure, as well as spectroscopic methods (IR, UV-Vis) and magnetic susceptibility measurements to probe the coordination environment of the metal ion. mdpi.com
Polymeric and Oligomeric Conjugates Incorporating the Acid Motif
The this compound motif can be incorporated into larger polymeric and oligomeric structures to impart specific properties, such as hydrophilicity, biocompatibility, and flexibility. This is particularly relevant in the field of biomaterials and drug delivery, where polyethylene (B3416737) glycol (PEG) and its derivatives are widely used. mdpi.compharmaexcipients.comsigmaaldrich.comnih.gov
Polymeric Conjugates:
This compound can be used as a hydrophilic spacer or linker in the synthesis of block copolymers or graft copolymers. For instance, it can be attached to a hydrophobic polymer backbone to create an amphiphilic copolymer capable of self-assembling into micelles or other nanostructures in aqueous environments.
A patent for a related compound, [2-(2-aminoethoxy)ethoxy]acetic acid, describes its use in the synthesis of polystyrene-polyethylene glycol-like resins. google.com This suggests that the ethoxy analogue could be similarly employed to create functionalized polymers. The carboxylic acid group can be activated (e.g., as an acid chloride or an active ester) and then reacted with hydroxyl or amino groups on a polymer backbone.
Oligomeric Conjugates:
Well-defined oligomers containing the this compound unit can be synthesized for applications where precise control over molecular weight and structure is crucial. These oligomers can be prepared by step-wise synthesis, adding one monomer unit at a time. The resulting oligo(ethylene glycol) derivatives can serve as linkers in bioconjugation or as building blocks for more complex architectures. researchgate.netnih.govrsc.org
The synthesis of oligo(poly(ethylene glycol) fumarate) (OPF) from poly(ethylene glycol) and fumaryl (B14642384) chloride provides a template for how this compound could be incorporated into a polyester (B1180765) chain. nih.gov By reacting the diol version of the ethoxyethoxyethanol with a dicarboxylic acid or a diacyl chloride, a polyester with repeating [2-(2-ethoxyethoxy)ethoxy] units could be formed.
Table 3: Potential Applications of Polymeric and Oligomeric Conjugates
| Conjugate Type | Potential Application |
|---|---|
| Amphiphilic block copolymers | Drug delivery vehicles (micelles) |
| Polymer-drug conjugates | To improve drug solubility and pharmacokinetics |
| Hydrogels | Scaffolds for tissue engineering |
The characterization of these polymeric and oligomeric conjugates would involve techniques like gel permeation chromatography (GPC) to determine molecular weight and polydispersity, NMR spectroscopy to confirm the structure and composition, and thermal analysis (e.g., DSC, TGA) to study their thermal properties.
Applications of 2 2 Ethoxyethoxy Ethoxy Acetic Acid in Advanced Materials Science and Industrial Chemistry Non Biological
Building Blocks for Functional Polymers and Copolymers
The bifunctional nature of [2-(2-Ethoxyethoxy)ethoxy]acetic acid, with its flexible ethoxy-terminated tail and reactive carboxylic acid head, makes it a promising candidate as a building block for the synthesis of a variety of functional polymers.
The carboxylic acid group of this compound can readily participate in condensation polymerization reactions. In the synthesis of polyesters, it can be reacted with diols to be incorporated into the polymer backbone. This incorporation would introduce flexible, hydrophilic oligo(ethylene glycol) side chains, which can influence the polymer's physical and mechanical properties, such as increasing its hydrophilicity and potentially lowering its glass transition temperature.
Similarly, in the production of polyurethanes, the carboxylic acid can be reacted with isocyanates, although this reaction is typically less direct than with hydroxyl groups. It could be used to create prepolymers or as a modifying agent to introduce pendant carboxylic acid groups into the polyurethane structure. These groups can then serve as sites for further functionalization or to enhance adhesion and dispersibility. The flexible ether chain would be expected to impart increased elasticity and water absorption characteristics to the resulting polyurethane.
Table 1: Potential Roles of this compound in Polymer Synthesis
| Polymer Type | Potential Role of this compound | Expected Impact on Polymer Properties |
|---|---|---|
| Polyesters | Monomer (co-polymerized with diacids and diols) | Increased hydrophilicity, improved flexibility, potential for post-functionalization. |
| Polyurethanes | Modifying agent or co-monomer | Enhanced water dispersibility, increased elasticity, sites for cross-linking or grafting. |
Polymers that respond to external stimuli, such as pH and temperature, are of great interest for a variety of applications. The carboxylic acid group of this compound provides a handle for creating pH-responsive polymers. At low pH, the carboxylic acid will be protonated and relatively non-polar, while at higher pH, it will deprotonate to form a carboxylate anion, leading to a significant increase in hydrophilicity. This change in polarity can be harnessed to trigger conformational changes in the polymer, leading to swelling/deswelling behavior or changes in solubility.
While the ethoxy-terminated oligo(ethylene glycol) chain itself is not strongly thermoresponsive in this short form, its incorporation into larger polymer structures can influence the lower critical solution temperature (LCST) of thermoresponsive polymers like poly(N-isopropylacrylamide) (PNIPAM). By tuning the hydrophilic-lipophilic balance, the inclusion of such moieties can modulate the temperature at which the polymer undergoes a phase transition in aqueous solution.
Role in Surface Chemistry and Interfacial Science
The amphiphilic character of this compound, with a polar carboxylic acid head and a non-polar ethoxy-terminated tail, suggests its utility in surface and interfacial applications.
While extensive data on its surfactant properties are not available, its molecular structure is characteristic of an anionic surfactant. The carboxylate head group can adsorb onto surfaces or orient at interfaces, while the ethoxy chain extends into the surrounding medium. This behavior is foundational to the action of surfactants in reducing surface tension and stabilizing interfaces. Its methoxy-terminated analog, [2-(2-Methoxyethoxy)ethoxy]acetic acid, has been investigated as a surfactant modifier for surface-modified alumina nanoparticles in enhanced oil recovery studies. This suggests that the ethoxy version could similarly find application in formulations for industrial processes requiring surface activity.
The ability to stabilize interfaces makes this compound a potential candidate for use as an emulsifier or dispersant in various materials processing applications. For instance, in the formulation of coatings, inks, and ceramic slurries, maintaining a stable dispersion of solid particles in a liquid medium is crucial. The carboxylic acid group can anchor to the surface of particles, while the ethoxy chains provide steric stabilization, preventing agglomeration. Its methoxy analog has been noted for its role in improving the printability and stability of ceramic-filled inks for 3D printing.
Table 2: Potential Applications in Surface Chemistry
| Application Area | Proposed Function of this compound | Mechanism of Action |
|---|---|---|
| Advanced Surfactant Systems | Anionic surfactant or co-surfactant | Adsorption at interfaces, reduction of surface tension. |
| Emulsification | Emulsifying agent | Stabilization of oil-in-water or water-in-oil emulsions. |
| Dispersion Technologies | Dispersant for solid particles | Adsorption onto particle surfaces, providing steric and/or electrostatic stabilization. |
Chemical Intermediates in Organic Synthesis and Fine Chemicals Production
The dual functionality of this compound makes it a valuable intermediate in organic synthesis for the production of more complex molecules and fine chemicals. The carboxylic acid can be converted into a variety of other functional groups, such as esters, amides, and acid chlorides, through well-established chemical transformations.
For example, esterification with various alcohols can lead to a range of esters with different properties, potentially useful as specialty solvents or plasticizers. The related compound, 2-(2-ethoxyethoxy)ethyl acetate (B1210297), is used as a solvent for cellulose esters, resins, and in coatings and printing inks. chemicalbook.com Amidation reactions with amines would produce amides that could serve as building blocks for more complex structures or as functional additives in various formulations. The ethoxy-terminated chain provides a stable, flexible, and hydrophilic segment that can be desirable in the final product. The synthesis of derivatives of the related [2-(2-aminoethoxy)ethoxy]acetic acid is a key step in producing specialized resins for solid-phase peptide and organic synthesis. sigmaaldrich.com
Formulation and Application in Industrial Processes
The utility of this compound in industrial settings is primarily linked to its amphiphilic nature, which allows it to function effectively at the interface of different phases. This property is particularly valuable in the formulation of specialized lubricants and as a process aid in various chemical manufacturing streams.
Specialized Lubricants and Process Aids
While extensive, detailed research specifically documenting the performance of this compound as a primary lubricant is not widely available in public literature, its chemical structure suggests potential as an additive in lubricant formulations. The presence of the polar carboxylic acid group allows for strong adsorption onto metal surfaces, forming a protective film that can reduce friction and wear. The flexible and lubricious polyether chain can then provide a low-shear interface. It is hypothesized that its derivatives could be employed in metalworking fluids, providing both lubrication and corrosion inhibition.
As a process aid, its surfactant-like properties are more clearly defined. In various industrial formulations, it can act as a dispersant or emulsifier, ensuring the homogeneous mixing of otherwise immiscible components. This is critical in processes such as the manufacturing of coatings, inks, and certain polymers where stable dispersions are essential for product quality and performance.
Chelating Agents and Ligands in Inorganic Chemistry and Materials Synthesis
The carboxylic acid group in this compound, combined with the oxygen atoms in the ether linkages, provides multiple coordination sites for metal ions. This structural feature makes it an effective chelating agent and a versatile ligand in the fields of inorganic chemistry and materials synthesis.
Role in Metal Chelation and Nanoparticle Synthesis
The ability of this compound to bind with metal ions is crucial in applications where the control of metal activity is important. As a chelating agent, it can sequester metal ions in a solution, preventing them from participating in unwanted side reactions or precipitating out of the solution. This property is valuable in industrial cleaning formulations, water treatment, and in controlling metal catalysts' reactivity.
In the realm of materials synthesis, this compound and its close derivatives have demonstrated utility as capping agents or stabilizers in the synthesis of nanoparticles. The carboxylate group can bind strongly to the surface of nascent nanoparticles, while the hydrophilic polyether chains extend into the solvent, providing steric stabilization that prevents agglomeration. This control over nanoparticle size and stability is critical for their application in catalysis, electronics, and biomedical imaging. Research on the related compound, 2-[2-(2-methoxyethoxy)ethoxy]acetic acid, has highlighted its potential in the stabilization of colloidal nanoparticles, suggesting a similar role for the ethoxy derivative.
Advanced Applications in Solvents and Reaction Media Design
The unique combination of a polar head group and a flexible, moderately polar tail gives this compound interesting properties as a solvent and as a component in the design of specialized reaction media.
Its parent alcohol, triethylene glycol monoethyl ether, is recognized as a high-boiling point solvent with excellent solvency for a wide range of organic and inorganic compounds. polyallied.com The addition of the carboxylic acid moiety in this compound further enhances its polarity and its ability to engage in hydrogen bonding, making it a suitable medium for reactions involving polar substrates or reagents.
While specific, large-scale industrial reactions utilizing this compound as the primary solvent are not extensively documented, its properties make it a candidate for specialized applications. Its high boiling point is advantageous for reactions requiring elevated temperatures. Furthermore, its ability to dissolve both polar and nonpolar species can be beneficial in biphasic reactions, potentially acting as a phase transfer catalyst or creating microemulsions that enhance reaction rates. The design of novel reaction media, including ionic liquids and deep eutectic solvents, could potentially incorporate this compound or its derivatives to tailor the solvent properties for specific chemical transformations.
Future Research Directions and Emerging Paradigms for 2 2 Ethoxyethoxy Ethoxy Acetic Acid Research
Integration into Supramolecular Assemblies and Self-Assembling Systems
The unique amphiphilic nature of [2-(2-Ethoxyethoxy)ethoxy]acetic acid, with its hydrophilic ethoxy chain and terminal carboxylic acid group, makes it a prime candidate for the construction of sophisticated supramolecular assemblies. Future research is anticipated to explore the self-assembly of this molecule and its derivatives on various substrates and in different media.
Oligo(ethylene glycol)-functionalized molecules have demonstrated the ability to form self-assembled monolayers (SAMs) on surfaces like titanium oxide. nih.gov These layers are of significant interest for their ability to resist the non-specific adsorption of proteins and cells. nih.gov Research into carboxy-terminated oligo(ethylene glycol)-alkane phosphates has shown that these molecules can anchor to surfaces via a phosphate (B84403) group, leaving the carboxylic acid moiety available for further functionalization. nih.gov This suggests a promising research direction for this compound in creating biocompatible and functionalized surfaces.
Furthermore, the self-assembly of OEG-substituted polymers into well-defined nanostructures, such as micelles, is an area of growing importance. nih.govrsc.orgrsc.org These assemblies have potential applications in drug delivery and smart materials. rsc.org Investigations into amphiphilic homopolymers with OEG side chains have revealed their capacity to form various nanostructures, highlighting the versatility of the OEG unit in directing self-assembly. rsc.org The exploration of this compound as a component in such systems could lead to the development of novel, responsive materials. The synthesis of OEG-functionalized polypeptides that self-assemble into nanoparticles further underscores the potential of incorporating this compound into complex biomaterials. nih.govnsf.gov
A summary of relevant research in the self-assembly of OEG-related compounds is presented in Table 1.
Table 1: Research on Self-Assembly of Oligo(ethylene glycol) Derivatives
| OEG Derivative Type | Assembly System | Key Findings | Potential Relevance for this compound |
|---|---|---|---|
| Carboxy-terminated OEG-alkane phosphate | Self-assembled monolayers (SAMs) on titanium oxide | Forms a monomolecular layer with the phosphate group anchored to the substrate, exposing the carboxylic acid. nih.gov | Use as a surface modification agent to create biocompatible and functionalized surfaces. |
| OEG-functionalized polypeptides | Nanoparticles via self-assembly in water | Amphiphilic block copolypeptides form narrowly dispersed nanoparticles. nih.gov | Integration into polypeptide-based biomaterials for drug delivery. |
| OEG-substituted polycaprolactone (B3415563) homopolymers | Micelles in polar environments | Readily self-assembles and exhibits thermoresponsive behavior. rsc.orgrsc.org | Development of smart materials that respond to environmental stimuli. |
| Phenolphthalein-functionalized methoxypoly(ethylene glycol) | Star-shaped polymers via supramolecular interactions | Forms stable inclusion complexes with cyclodextrins. researchgate.net | Creation of complex supramolecular architectures with tunable properties. |
Development of Novel Catalytic Applications
While this compound itself has not been extensively studied as a catalyst, the broader class of functionalized polyethylene (B3416737) glycols (PEGs) and ethoxylates is emerging as a versatile platform for catalysis. Future research will likely explore the catalytic potential of this compound and its derivatives, both as catalysts in their own right and as ligands for transition-metal complexes.
PEG and its derivatives are recognized as environmentally friendly solvents and catalysts for various organic reactions. researchgate.netresearchgate.net The ether oxygens in the PEG chain can coordinate with metal cations, and the terminal functional groups can be tailored to create specific catalytic sites. For instance, carboxylic acids bearing PEG chains have been successfully employed as ligands in palladium-catalyzed aerobic oxidation of alcohols, where they help to prevent catalyst deactivation. lookchem.com This suggests that this compound could serve as an effective ligand in similar catalytic systems.
The conversion of ethoxylated fatty alcohols to their corresponding carboxylic acids using noble metal catalysts has been demonstrated with high yields. csic.esresearchgate.net This process of dehydrogenation/oxidation highlights the reactivity of the terminal hydroxyl group of ethoxylates, a reaction that is fundamental to the synthesis of ethoxylated carboxylic acids like the target compound. Further research could focus on leveraging the unique properties of this compound to catalyze other types of chemical transformations. For example, PEG has been used to promote the synthesis of 3-indole derivatives in water, showcasing its potential in facilitating multi-component reactions in aqueous media. researchgate.net
The development of PEG-based catalysts is a key area of green chemistry. researchgate.net Research into enzyme-polymer conjugates and PEG-functionalized ionic liquids for CO2 conversion points towards the innovative catalytic systems that can be designed using PEG structures. nih.govacs.org The future may see this compound incorporated into such advanced catalytic systems.
Advanced Analytical Methodologies for Complex Systems
The detection and quantification of this compound and similar short-chain PEGs in complex matrices, such as environmental and biological samples, present analytical challenges. A key difficulty is that these compounds often lack a strong chromophore, making detection by conventional UV-based methods problematic. thermofisher.com Future research will focus on developing and refining analytical techniques to overcome these limitations.
Gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS) is a primary method for the analysis of glycols and their derivatives. cdc.govnih.gov Sample preparation for GC often involves derivatization to improve volatility and detection. nih.gov For environmental samples, methods like direct injection GC/FID are used for water, while air samples require collection on an adsorbent followed by extraction. nih.gov
High-performance liquid chromatography (HPLC) is another powerful tool. The challenge of poor UV sensitivity can be addressed by using detectors like the charged aerosol detector (CAD), which responds to all non-volatile analytes regardless of their chromophoric properties. thermofisher.com Two-dimensional liquid chromatography (2D-LC), which combines different separation modes like size exclusion and reversed-phase chromatography, offers a sophisticated approach for analyzing PEGylated compounds in complex mixtures by allowing for automated trapping, matrix removal, and separation. thermofisher.com The development of methods for the simultaneous determination of various glycols in environmental samples using techniques like GC-MS is an ongoing area of research. researchgate.net
A summary of analytical techniques applicable to this compound and related compounds is provided in Table 2.
Table 2: Advanced Analytical Methodologies for Glycol Derivatives
| Analytical Technique | Sample Type | Key Features | Reference |
|---|---|---|---|
| Gas Chromatography with Flame Ionization Detector (GC/FID) | Biological, Environmental | Preferred method due to ease of sample preparation and accuracy. Often requires derivatization. | cdc.govnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Environmental | Simultaneous determination of multiple glycol derivatives. | researchgate.net |
| High-Performance Liquid Chromatography with Charged Aerosol Detector (HPLC-CAD) | Biopharmaceuticals | Overcomes poor UV sensitivity of PEG compounds. | thermofisher.com |
| Two-Dimensional Liquid Chromatography (2D-LC) | Biopharmaceuticals | Automated analyte trapping, matrix removal, and separation from complex mixtures. | thermofisher.com |
| GC with Electron Capture Detector (ECD) | Biological | Successful detection of propylene (B89431) glycol. | cdc.gov |
Computational Design and Material Informatics for Derivatives
Computational modeling and materials informatics are becoming indispensable tools in chemical research, enabling the prediction of properties and the rational design of new molecules and materials. While specific computational studies on this compound are not widely reported, this is a significant emerging paradigm for its future research.
Materials informatics leverages data-driven approaches and machine learning to accelerate the discovery and design of new materials. google.com This can involve predicting the properties of this compound derivatives, understanding structure-property relationships, and even generating novel synthesis procedures. google.com By creating databases of the properties of this compound and its analogues, researchers can train models to identify new derivatives with desired characteristics for specific applications.
Computational chemistry methods, such as Density Functional Theory (DFT), can be used to investigate the electronic structure and reactivity of this compound and its derivatives. nih.gov This can provide insights into its behavior in catalytic processes or its interactions in supramolecular assemblies. For example, computational models have been used to understand the binding of PEG chains, which can inform the design of safer and more effective PEGylated materials. nih.gov The use of advanced computational modeling is also crucial for developing nanoengineered enzyme immobilization technologies, a field where functionalized PEGs play a role. acs.org
The integration of computational tools will allow for the in silico design of derivatives of this compound with tailored properties, reducing the need for extensive experimental screening and accelerating the development of new functional materials.
Sustainable and Circular Economy Approaches in Synthesis and Application
The principles of green chemistry and the circular economy are increasingly influencing the chemical industry, with a focus on sustainable synthesis routes, the use of renewable feedstocks, and the recycling of materials. indianchemicalnews.comchemicalmarket.net Future research on this compound will undoubtedly be shaped by these paradigms.
Current synthesis methods for related compounds often involve multiple steps and the use of hazardous reagents. google.compatsnap.com There is a significant opportunity to develop greener synthesis pathways for this compound. This could involve the use of bio-based feedstocks, such as bio-ethylene, to produce the ethoxy chain. mdpi.com The development of catalytic systems that allow for more direct and atom-efficient reactions is another key research area. For instance, the oxidation of ethoxylated alcohols to carboxylic acids using noble metal catalysts is a more direct route than many traditional methods. csic.esresearchgate.net Patents have been filed for methods to produce polyethylene glycol carboxylic acids using more environmentally benign conditions, such as using water as a solvent and avoiding harsh oxidizing agents. google.com
The concept of a circular economy for plastics and polymers is gaining traction, with an emphasis on recycling and upcycling. researchgate.netacs.org While this compound is a small molecule, it is part of the broader family of polyethylene glycols, which are widely used polymers. Research into the chemical recycling of PET, for example, yields monomers that can be re-polymerized, and similar concepts could be applied to PEG-based materials. mdpi.comacs.org The development of biodegradable alternatives to traditional polymers is also a major focus, and functionalized OEGs are being explored in this context. stellarix.com
Exploration of Structure-Function Relationships in Non-Biological Systems
A deeper understanding of the relationship between the molecular structure of this compound and its macroscopic properties is crucial for designing new materials with specific functions. Future research will likely focus on systematically varying the structure of this compound and its derivatives to probe how these changes affect their behavior in non-biological systems.
The length and nature of the oligo(ethylene glycol) side chain have a significant impact on the physical properties and molecular arrangement of conjugated polymers. acs.org Replacing alkyl side chains with OEG chains can alter optical and thermal properties, as well as crystallinity and packing orientation. acs.org This highlights the importance of the ethoxy chain in this compound in determining its interactions and performance in material applications.
The terminal carboxylic acid group is another key structural feature that dictates the functionality of the molecule. This group can participate in hydrogen bonding, act as a ligand for metal ions, or be used as a reactive handle for further chemical modification. The interplay between the hydrophilic ethoxy chain and the reactive carboxylic acid group is central to the compound's amphiphilic character and its ability to function as a surfactant or a component of self-assembling systems.
Research into OEG-functionalized polymer brushes has shown their effectiveness in creating "non-fouling" surfaces that resist protein adsorption. researchgate.net This property is directly related to the structure and density of the OEG chains. By systematically studying derivatives of this compound with different chain lengths or alternative end groups, researchers can develop a more comprehensive understanding of the structure-function relationships that govern their performance in areas such as surface modification, catalysis, and materials science.
Q & A
Q. Basic Research Focus
- Personal Protective Equipment (PPE) : Gloves (nitrile) and goggles to prevent skin/eye irritation (GHS Category 2/2A) .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., chloroacetic acid derivatives) .
- Waste Disposal : Neutralize acidic by-products with bicarbonate before disposal .
How does the compound compare to structurally similar alkoxyacetic acids in toxicity studies?
Advanced Research Focus
Compared to 2-methoxyethoxyacetic acid:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
